N-(3-(4-(dimethylamino)phenyl)propyl)-2,5-dimethoxybenzenesulfonamide
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Overview
Description
N-(3-(4-(dimethylamino)phenyl)propyl)-2,5-dimethoxybenzenesulfonamide is a complex organic compound known for its diverse applications in scientific research and industry. This compound features a sulfonamide group, which is a functional group commonly found in various pharmaceuticals and biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(4-(dimethylamino)phenyl)propyl)-2,5-dimethoxybenzenesulfonamide typically involves multiple steps. One common method includes the reaction of 4-(dimethylamino)benzaldehyde with 3-(dimethylamino)propylamine to form an intermediate Schiff base. This intermediate is then subjected to a sulfonation reaction using 2,5-dimethoxybenzenesulfonyl chloride under basic conditions to yield the final product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and catalyst use. Lead acetate has been identified as an effective catalyst for the amidation reaction, significantly increasing the reaction rate even for sterically hindered esters .
Chemical Reactions Analysis
Types of Reactions
N-(3-(4-(dimethylamino)phenyl)propyl)-2,5-dimethoxybenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines under specific conditions.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce primary or secondary amines.
Scientific Research Applications
N-(3-(4-(dimethylamino)phenyl)propyl)-2,5-dimethoxybenzenesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its structural similarity to other biologically active sulfonamides.
Industry: It is utilized in the development of new materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of N-(3-(4-(dimethylamino)phenyl)propyl)-2,5-dimethoxybenzenesulfonamide involves its interaction with various molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, leading to competitive inhibition. Additionally, the dimethylamino group can interact with biological membranes, affecting cell signaling pathways .
Comparison with Similar Compounds
Similar Compounds
4-(dimethylamino)phenyl derivatives: These compounds share the dimethylamino group and exhibit similar biological activities.
Sulfonamides: Other sulfonamide compounds, such as sulfanilamide, have similar structural features and biological activities.
Uniqueness
N-(3-(4-(dimethylamino)phenyl)propyl)-2,5-dimethoxybenzenesulfonamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-[3-[4-(dimethylamino)phenyl]propyl]-2,5-dimethoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O4S/c1-21(2)16-9-7-15(8-10-16)6-5-13-20-26(22,23)19-14-17(24-3)11-12-18(19)25-4/h7-12,14,20H,5-6,13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRMKWQRJYBUEMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CCCNS(=O)(=O)C2=C(C=CC(=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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